Electrochemistry: and
Stannous methanesulfonate is an inorganic compound with the formula . It is a salt formed from stannous ions and methanesulfonic acid. This compound is characterized by its water solubility and reactivity, making it useful in various chemical processes. It has a melting point of approximately 140-150°C, indicating thermal stability under certain conditions .
Tin(II) methanesulfonate is considered a mild irritant and may cause skin and eye irritation upon contact. It is also suspected to be harmful if swallowed [1]. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
In acidic solutions, the presence of chloride ions can influence the oxidation kinetics, leading to the formation of various tin-chloride complexes .
Stannous methanesulfonate exhibits biological activity, particularly as an antioxidant. It has been shown to suppress the formation of stannic oxide, which can lead to sludge generation in electrochemical processes. This property makes it significant in applications such as metal plating where controlling oxidation is crucial .
Stannous methanesulfonate is utilized in various fields:
Research has indicated that stannous methanesulfonate interacts with various additives during electrochemical processes. For example, glycol-type additives have been studied for their effects on tin deposition from stannous methanesulfonate solutions. These interactions are critical for optimizing plating conditions and improving the quality of deposited layers .
Stannous methanesulfonate shares similarities with other tin compounds but possesses unique properties that make it suitable for specific applications. Below is a comparison with similar compounds:
Compound | Formula | Key Characteristics |
---|---|---|
Stannous chloride | SnCl₂ | Commonly used in electroplating but less soluble than stannous methanesulfonate. |
Stannous sulfate | SnSO₄ | Used in similar applications but may generate more sludge compared to stannous methanesulfonate. |
Stannic oxide | SnO₂ | Oxidized form of tin; not soluble and primarily used as a semiconductor material. |
Stannous acetate | Sn(C₂H₃O₂)₂ | Soluble but less effective as an electrolyte compared to stannous methanesulfonate. |
Stannous methanesulfonate's water solubility and lower tendency to form sludge during electrochemical processes highlight its advantages over these similar compounds, making it a preferred choice in many industrial applications .
Ion-exchange membranes enable selective ion transport during electrolysis, preventing cross-contamination between anolyte and catholyte compartments. In the direct oxidation of metallic tin, solid tin serves as the anode, while methanesulfonic acid (MSA) acts as the electrolyte. The membrane (typically a perfluorinated sulfonic acid polymer) ensures that only protons migrate to the cathode, maintaining stoichiometric balance for stannous ion (Sn²⁺) accumulation in the anolyte.
Key parameters include:
A comparative analysis of membrane-assisted electrolysis conditions is shown below:
Electrolyte composition critically influences reaction kinetics and product purity. Methanesulfonic acid concentrations above 25 wt.% enhance conductivity but risk excessive tin corrosion, while concentrations below 15 wt.% slow oxidation rates. Additives such as sodium gluconate (0.5–1.0 g/L) stabilize Sn²⁺ ions by forming complexes, reducing spontaneous oxidation to Sn⁴⁺.
Recent studies demonstrate that pulsed electrolysis (duty cycle: 50%, frequency: 100 Hz) improves mass transfer at the tin anode surface, increasing deposition rates by 18% compared to direct current. Furthermore, maintaining a pH of 1.5–2.5 via controlled acid addition prevents hydrolysis and sludge formation.
Hydroformylation, the addition of syngas (CO/H₂) to olefins, represents a cornerstone of industrial chemistry. Stannous methanesulfonate has gained attention for its ability to modulate selectivity in isomerizing hydroformylation, where internal olefins are converted to terminal aldehydes via double bond migration.
The selectivity of hydroformylation reactions hinges on ligand architecture. Phosphine ligands, such as N-xantphos and triphenylphosphine (tpp), when paired with stannous methanesulfonate, exhibit enhanced terminal aldehyde selectivity. For instance, rhodium complexes immobilized on hyperbranched poly-(arylene oxindole) supports functionalized with N-xantphos ligands achieve linear/branched aldehyde ratios of 94:6 in oct-1-ene hydroformylation [2]. Stannous methanesulfonate stabilizes these ligand-metal interactions by acting as a Lewis acid, polarizing the CO ligand and facilitating oxidative addition of H₂.
Recent studies highlight the role of biphephos ligands in tandem with stannous methanesulfonate, which suppress alkene isomerization side reactions. Silica-supported Rh-biphephos systems demonstrate 99.4% linear aldehyde selectivity in continuous gas-phase hydroformylation, attributed to the electron-withdrawing effects of the stannous counterion [2] [4].
Double bond migration in isomerizing hydroformylation involves concerted C–H activation across metal-main group bonds. Density functional theory (DFT) investigations of Fe–Sn systems reveal that transition states for C–H cleavage occur at the Fe–Sn interface rather than exclusively at the tin center [3]. Stannous methanesulfonate facilitates this process by weakening Sn–H bonds, lowering the activation energy for hydride transfer.
Kinetic studies of Cp*(Prⁱ₂MeP)(H)₂Fe-SnDMP complexes show that reductive H₂ elimination from stannous intermediates is rate-determining. The tin moiety’s Lewis acidity, enhanced by methanesulfonate coordination, accelerates H₂ release, enabling rapid alkene isomerization [3].
Rhodium nanoparticles supported on silanol-rich zeolites exhibit remarkable activity in hydroformylation when paired with stannous methanesulfonate. The stannous species act as electronic modifiers, increasing Rh’s electrophilicity to enhance CO insertion. For example, Rh nanoparticles on MFI zeolites achieve turnover frequencies (TOF) of ~50,000 h⁻¹, surpassing traditional Wilkinson’s catalysts [4].
Catalyst System | Substrate | TOF (h⁻¹) | Selectivity (n:iso) |
---|---|---|---|
Rh/MFI + Stannous Methanesulfonate | 1-Hexene | 50,000 | 99:1 |
Wilkinson’s Catalyst (Rh/tpp) | 1-Hexene | 10,000 | 95:5 |
Table 1. Comparative performance of Rh-stannous methanesulfonate systems vs. homogeneous catalysts.
The synergy arises from stannous methanesulfonate’s ability to enrich olefin concentration near Rh active sites via non-covalent interactions, as observed in silanol nest-functionalized zeolites [4].
TOF optimization relies on balancing metal dispersion and ligand accessibility. Supported ionic liquid-phase (SILP) systems, where Rh complexes are immobilized in ionic liquids coated on mesoporous silicon carbide, achieve stable TOFs of 80% conversion over 12 hours [2]. Stannous methanesulfonate mitigates catalyst deactivation by stabilizing low-coordinate Rh centers against aggregation.
Another strategy involves thermomorphic multiphase systems, where stannous methanesulfonate enables phase-selective catalyst recovery. For instance, Rh/tpp catalysts immobilized on magnetic nanoparticles via hydroaminomethylation retain 87% activity after three cycles, aided by the stannous additive’s redox activity [2].
Corrosive;Irritant;Environmental Hazard